5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one
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Overview
Description
5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one is a fluorinated organic compound with a unique structure that includes both amino and fluoroalkene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one can be achieved through several methods. One common approach involves the reaction of a fluorinated alkene with an amine under controlled conditions. For instance, the reaction of 1,1,2,2-tetrafluoro-4-hexen-3-one with ammonia or a primary amine can yield the desired product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated alkene moiety can interact with hydrophobic regions of proteins or membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-thiadiazole: A heterocyclic compound with potential antibacterial properties.
5-Substituted 1H-tetrazoles: Used as bio-isosteric replacements for carboxylic acids in medicinal chemistry.
Uniqueness
5-Amino-1,1,2,2-tetrafluorohex-4-en-3-one is unique due to its combination of amino and fluoroalkene functionalities, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
81542-07-6 |
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Molecular Formula |
C6H7F4NO |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
5-amino-1,1,2,2-tetrafluorohex-4-en-3-one |
InChI |
InChI=1S/C6H7F4NO/c1-3(11)2-4(12)6(9,10)5(7)8/h2,5H,11H2,1H3 |
InChI Key |
UNIRIOCDPRENCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(C(F)F)(F)F)N |
Origin of Product |
United States |
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